molecular formula C9H7BrF2O3 B1461929 Methyl 5-bromo-2-(difluoromethoxy)benzoate CAS No. 1131587-78-4

Methyl 5-bromo-2-(difluoromethoxy)benzoate

Cat. No.: B1461929
CAS No.: 1131587-78-4
M. Wt: 281.05 g/mol
InChI Key: UBPSOKPHMMEARW-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(difluoromethoxy)benzoate is an organic compound with the molecular formula C9H7BrF2O3. It is a derivative of benzoic acid, where the hydrogen atoms in the benzene ring are substituted with bromine and difluoromethoxy groups. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-(difluoromethoxy)benzoate can be synthesized through the reaction of methyl 5-bromosalicylate with ethyl bromodifluoroacetate. The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or amines.

    Hydrolysis: The major product is 5-bromo-2-(difluoromethoxy)benzoic acid.

Scientific Research Applications

Methyl 5-bromo-2-(difluoromethoxy)benzoate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-(difluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-2-(difluoromethoxy)benzoate is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

methyl 5-bromo-2-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O3/c1-14-8(13)6-4-5(10)2-3-7(6)15-9(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPSOKPHMMEARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661019
Record name Methyl 5-bromo-2-(difluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131587-78-4
Record name Methyl 5-bromo-2-(difluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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